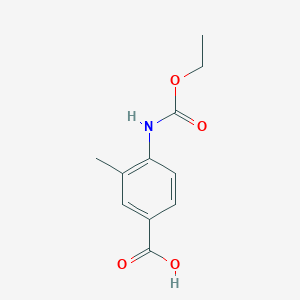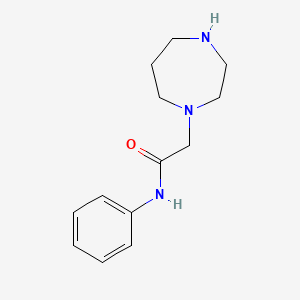
4-(Ethoxycarbonylamino)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonylamino)-3-methylbenzoic acid, also known as EMA, is a chemical compound that belongs to the class of benzoic acids. It is commonly used in scientific research due to its unique properties and applications.
Mechanism of Action
4-(Ethoxycarbonylamino)-3-methylbenzoic acid inhibits SIRT2 activity by binding to a specific site on the enzyme, which prevents its normal function. This results in the accumulation of acetylated proteins in cells, which can have various effects depending on the specific protein involved. For example, inhibition of SIRT2 activity has been shown to induce cell death in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its effects on SIRT2 activity, 4-(Ethoxycarbonylamino)-3-methylbenzoic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of another enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased acetylcholine levels in the brain, which can improve cognitive function. 4-(Ethoxycarbonylamino)-3-methylbenzoic acid has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Ethoxycarbonylamino)-3-methylbenzoic acid in lab experiments is its specificity for SIRT2 inhibition, which allows for the study of this specific enzyme's role in various cellular processes. However, a limitation of using 4-(Ethoxycarbonylamino)-3-methylbenzoic acid is that it can also inhibit the activity of other enzymes, including SIRT1 and SIRT3, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-(Ethoxycarbonylamino)-3-methylbenzoic acid. One area of interest is the development of more specific inhibitors of SIRT2 activity. Another area of interest is the study of 4-(Ethoxycarbonylamino)-3-methylbenzoic acid's effects on other cellular processes, such as autophagy and mitochondrial function. Additionally, the potential therapeutic applications of 4-(Ethoxycarbonylamino)-3-methylbenzoic acid in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
Synthesis Methods
4-(Ethoxycarbonylamino)-3-methylbenzoic acid can be synthesized through a multi-step process starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with diethylamine to form 3-methyl-N,N-diethylbenzamide. Finally, 4-(Ethoxycarbonylamino)-3-methylbenzoic acid is obtained by reacting 3-methyl-N,N-diethylbenzamide with ethyl chloroformate in the presence of triethylamine.
Scientific Research Applications
4-(Ethoxycarbonylamino)-3-methylbenzoic acid has been widely used in scientific research due to its ability to inhibit the activity of a specific enzyme called sirtuin 2 (SIRT2). SIRT2 is involved in several cellular processes, including cell division, DNA repair, and metabolism. Inhibition of SIRT2 activity has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
properties
IUPAC Name |
4-(ethoxycarbonylamino)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)12-9-5-4-8(10(13)14)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAZSIQBBLBOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonylamino)-3-methylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)



![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)






